molecular formula C15H20N4O3S2 B292556 ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B292556
M. Wt: 368.5 g/mol
InChI Key: IGTLUDLAIIJCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex heterocyclic compound It belongs to the class of pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the isopropylsulfanyl group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Scientific Research Applications

Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:

Properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C15H20N4O3S2/c1-4-22-15(21)18-6-5-9-10(7-18)24-12-11(9)13(20)19(16)14(17-12)23-8(2)3/h8H,4-7,16H2,1-3H3

InChI Key

IGTLUDLAIIJCHP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N

Origin of Product

United States

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